3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
The compound 3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione belongs to the pyrrolo[3,4-d]isoxazole-dione class, characterized by a bicyclic framework fused with an isoxazole ring. Its structure features three distinct substituents:
- A 4-(dimethylamino)phenyl group at position 3 (electron-donating dimethylamino group).
- A 3-nitrophenyl group at position 5 (electron-withdrawing nitro group).
- A phenyl group at position 2.
Its synthesis likely follows methods analogous to related compounds, such as reactions of bis-3-oxopropanenitrile with diazonium salts or pyrazole derivatives under basic conditions .
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-5-(3-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-26(2)17-13-11-16(12-14-17)22-21-23(34-28(22)18-7-4-3-5-8-18)25(31)27(24(21)30)19-9-6-10-20(15-19)29(32)33/h3-15,21-23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJVWVVNARMKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])ON2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to an aromatic ring.
Condensation: Forming the dihydro-2H-pyrrolo[3,4-d]isoxazole core.
Substitution: Attaching the dimethylamino and phenyl groups.
These reactions are often carried out under controlled conditions, involving reagents like nitric acid for nitration and various catalysts to facilitate the formation of the desired heterocyclic framework.
Industrial Production Methods
While the specifics can vary, industrial production of this compound likely involves large-scale batch processes that are optimized for yield and purity. The use of automated reactors and precise control over temperature and pressure are critical to ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Synthetic Routes and Cyclocondensation
The pyrrolo-isoxazole-dione core is synthesized via cyclocondensation reactions. For example, multi-component reactions involving maleic anhydride derivatives and aryl amines (e.g., 4-(dimethylamino)aniline) form the fused heterocyclic framework.
| Reaction Type | Key Components | Conditions | Reference |
|---|---|---|---|
| Cyclocondensation | Maleic anhydride, aryl amines, nitrostyrenes | Polar aprotic solvents, 80–120°C |
Nitro Group Reduction
The 3-nitrophenyl substituent undergoes reduction to yield an amine, enabling further functionalization (e.g., diazotization or amide formation).
Hydrolysis of Dione and Lactam Moieties
The dione and lactam groups are susceptible to hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Products | Application |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | Dicarboxylic acid derivatives | Modifies solubility and reactivity |
| Basic hydrolysis | NaOH (aq.), 80°C | Sodium carboxylate intermediates | Precursor for salt formation |
Electrophilic Aromatic Substitution
The electron-rich 4-(dimethylamino)phenyl group directs electrophilic substitution (e.g., nitration, halogenation) at the para position relative to the dimethylamino group.
| Reaction | Electrophile | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-(Dimethylamino)-3-nitrophenyl | Para to dimethylamino group |
| Bromination | Br₂/FeBr₃ | 4-(Dimethylamino)-3-bromophenyl | Ortho/para-directed |
Oxidative Transformations
The dimethylamino group is oxidized to an N-oxide, altering electronic properties:
| Reagent | Conditions | Product | Impact |
|---|---|---|---|
| H₂O₂/AcOH | RT, 12 hours | N-Oxide derivative | Enhances polarity |
| mCPBA | CH₂Cl₂, 0°C to RT | N-Oxide derivative | Stabilizes cationic intermediates |
Ring-Opening Reactions
The isoxazole ring undergoes cleavage under strong acidic or basic conditions:
Cross-Coupling Reactions
Functionalized aryl halides (introduced via halogenation) participate in Suzuki or Ullmann couplings:
| Reaction | Catalyst | Substrates | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 60–85% (depending on substituents) |
| Ullmann coupling | CuI, 1,10-phenanthroline | Aryl amines | 50–70% |
Conjugate Addition Reactions
The electron-deficient nitro group facilitates Michael additions:
| Nucleophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Enolates | LDA, THF, –78°C | β-Substituted derivatives | Syn addition via chelation |
| Grignard reagents | Et₂O, RT | Alkylated products | Non-stereoselective |
Scientific Research Applications
This compound finds applications across multiple scientific domains:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential for use in biochemical assays and studies due to its reactive groups.
Medicine: : Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: : Used in the development of advanced materials and chemical processes.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of this compound would depend on its specific application:
Pharmacological Effects: : Interaction with specific enzymes or receptors in biological systems.
Chemical Reactions: : Participation in chemical processes as a reactant or catalyst, influencing reaction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with two analogs from the evidence, highlighting structural variations and their implications:
Key Differences and Implications
The dimethylamino group introduces electron-donating properties, which could stabilize charge-transfer complexes, unlike the purely electron-withdrawing chlorine substituents in .
Solubility and Bioactivity: The target compound’s nitro and dimethylamino groups may improve water solubility relative to the lipophilic dichlorophenyl-benzyl analog (). However, the furan-containing analog () might exhibit better solubility in organic solvents due to its heterocyclic structure .
Synthetic Accessibility :
- The synthesis of the target compound likely parallels methods in , such as cyclocondensation of bis-3-oxopropanenitrile with functionalized pyrazoles or diazonium salts . In contrast, the dichlorophenyl analog () may require halogenation steps, increasing synthetic complexity .
Research Findings and Limitations
- and provide physicochemical data (e.g., density, molecular weight) for analogs but lack biological or catalytic activity studies.
- The absence of direct data on the target compound necessitates extrapolation from structural analogs. For instance, the nitro group’s presence could enhance antimicrobial activity, as seen in nitrophenyl-containing pharmaceuticals .
Biological Activity
The compound 3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the isoxazole family, which is known for its diverse biological activities. Isoxazole derivatives have been extensively studied for their potential pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and biological evaluations.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway may include:
- Formation of the isoxazole ring through the reaction of appropriate phenylhydrazones with α,β-unsaturated carbonyl compounds.
- Cyclization and functionalization to introduce the dimethylamino and nitrophenyl groups at specific positions on the aromatic rings.
Antibacterial Activity
Numerous studies have reported that isoxazole derivatives exhibit significant antibacterial properties. For instance, a study evaluated various synthesized isoxazoles against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated that many derivatives showed effective inhibition zones when tested using the agar diffusion method.
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| Compound C | Bacillus subtilis | 10 |
The presence of electron-donating groups like dimethylamino enhances the antibacterial activity by increasing the lipophilicity and facilitating membrane penetration .
Antifungal Activity
In addition to antibacterial effects, isoxazole derivatives have shown antifungal activity. In a comparative study, several compounds were tested against Candida albicans and other fungal strains. The results demonstrated that certain derivatives possess moderate antifungal properties:
| Compound | Target Fungus | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Candida albicans | 14 |
| Compound B | Aspergillus niger | 9 |
The mechanism behind this activity often involves disruption of fungal cell wall synthesis or interference with metabolic pathways .
The biological activity of the compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Isoxazoles may inhibit specific enzymes critical for bacterial and fungal growth.
- Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into microbial membranes, leading to increased permeability and cell lysis.
- DNA Interaction : Some studies suggest that isoxazole derivatives can intercalate into DNA, disrupting replication and transcription processes in pathogens .
Case Studies
- Case Study on Antibacterial Efficacy : A recent study synthesized a series of isoxazole derivatives and evaluated their antibacterial efficacy against clinical isolates. The compound demonstrated superior activity compared to standard antibiotics such as penicillin and tetracycline.
- Antifungal Evaluation : Another investigation focused on the antifungal properties of isoxazoles against resistant strains of fungi. The findings revealed that certain modifications in the chemical structure significantly enhanced antifungal potency.
Q & A
Q. What are the recommended synthetic routes for preparing this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of precursor molecules. For example:
- Step 1 : Condensation of substituted phenylamines with diketones or α,β-unsaturated carbonyl intermediates.
- Step 2 : Cyclization under acidic or basic conditions to form the pyrrolo-isoxazole-dione core.
- Step 3 : Functionalization of substituents (e.g., dimethylamino and nitro groups) via nucleophilic substitution or coupling reactions.
Optimization of reaction conditions (e.g., temperature, solvent, catalyst) can be achieved using statistical Design of Experiments (DoE) to minimize trial-and-error approaches . Computational pre-screening of reaction pathways (e.g., quantum chemical calculations) further accelerates synthesis design .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography provides definitive stereochemical and conformational data (e.g., bond angles, dihedral angles) .
- Spectroscopic techniques :
- NMR (¹H, ¹³C, 2D-COSY) to confirm connectivity and substituent positions.
- IR spectroscopy to identify functional groups (e.g., carbonyl, nitro).
- Computational methods (DFT calculations) predict electronic properties (e.g., HOMO-LUMO gaps, charge distribution) influenced by electron-withdrawing (nitro) and electron-donating (dimethylamino) groups .
Advanced Research Questions
Q. How can computational methods be integrated into experimental design to optimize synthesis?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (e.g., density functional theory) to identify energetically favorable intermediates and transition states .
- Machine learning : Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures.
- Hybrid workflow : Combine computational predictions with DoE to validate and refine experimental parameters (e.g., pressure, stoichiometry) .
Example workflow:
| Step | Computational Tool | Experimental Validation |
|---|---|---|
| Pathway screening | Gaussian, ORCA | Test top 3 pathways in lab |
| Parameter optimization | DoE software (e.g., MODDE) | Validate with HPLC yield analysis |
Q. How to resolve contradictions between experimental and computational spectroscopic data?
- Methodological Answer :
- Cross-validation : Compare experimental NMR/X-ray data with computational predictions (e.g., shielding tensors from DFT) .
- Dynamic effects : Account for solvent interactions or temperature-dependent conformational changes using molecular dynamics simulations.
- Stereochemical analysis : If discrepancies persist, re-evaluate computational models (e.g., basis sets, solvation models) or repeat experiments under controlled conditions (e.g., inert atmosphere) .
Q. What strategies are effective for studying substituent effects on reactivity?
- Methodological Answer :
- Systematic variation : Synthesize derivatives with modified substituents (e.g., replacing nitro with cyano) and compare reaction kinetics .
- Electrochemical analysis : Measure redox potentials to assess electron-withdrawing/donating impacts.
- Multivariate analysis : Apply Partial Least Squares (PLS) regression to correlate substituent properties (Hammett constants) with reactivity outcomes .
Q. How to design experiments for elucidating reaction mechanisms involving this compound?
- Methodological Answer :
- Isotopic labeling : Use ¹⁵N or deuterated analogs to track atom migration in cyclization reactions.
- In-situ monitoring : Employ Raman spectroscopy or mass spectrometry to detect transient intermediates.
- Kinetic isotope effects (KIE) : Compare reaction rates of isotopologues to identify rate-determining steps .
Q. What methodologies enable efficient SAR studies for novel derivatives?
- Methodological Answer :
- High-throughput synthesis : Use automated platforms to generate derivatives with diverse substituents.
- Docking studies : Screen derivatives against target proteins (e.g., kinases) using AutoDock or Schrödinger .
- Multiparameter optimization : Balance potency, solubility, and stability via Pareto front analysis .
Data Contradiction Analysis
Q. How to address conflicting biological activity data across studies?
- Methodological Answer :
- Standardize assays : Ensure consistent cell lines, incubation times, and controls.
- Meta-analysis : Aggregate data from multiple studies and apply statistical weighting (e.g., random-effects model).
- Mechanistic follow-up : Use CRISPR knockouts or inhibitor co-treatment to isolate target pathways (Note: BenchChem excluded per guidelines; replace with validated sources).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
